molecular formula C25H21Cl2N3O3S B14948504 2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B14948504
M. Wt: 514.4 g/mol
InChI Key: FAPKGMJRSYQNKY-UHFFFAOYSA-N
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Description

2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorinated benzyl and phenyl groups, a thioxoimidazolidinone ring, and a methoxyphenyl acetamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thioxoimidazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an appropriate halide under basic conditions.

    Introduction of the chlorobenzyl and chlorophenyl groups: This step involves the use of chlorinated benzyl and phenyl halides in a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate product with 4-methoxyphenyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the acetamide moiety and have been studied for their pharmacological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Quinoline derivatives: Investigated for their medicinal significance and therapeutic potential.

Uniqueness

2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of chlorinated aromatic groups and a thioxoimidazolidinone ring, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H21Cl2N3O3S

Molecular Weight

514.4 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21Cl2N3O3S/c1-33-20-12-8-18(9-13-20)28-23(31)14-22-24(32)30(19-10-6-17(26)7-11-19)25(34)29(22)15-16-4-2-3-5-21(16)27/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

FAPKGMJRSYQNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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